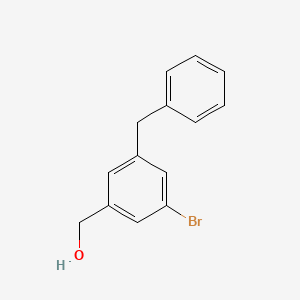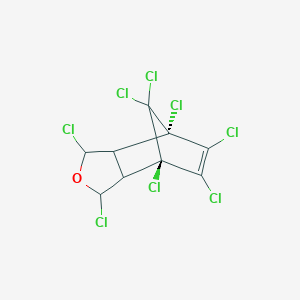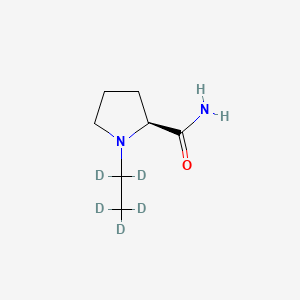
(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 is a deuterated derivative of (S)-1-Ethyl-2-pyrrolidinecarboxamide Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the compound, which can be useful in various scientific applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 typically involves the deuteration of (S)-1-Ethyl-2-pyrrolidinecarboxamide. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield of the deuterated compound, which may involve multiple purification steps, such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the deuterium atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Employed in metabolic studies to understand the role of hydrogen atoms in biological processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to improve the pharmacokinetic properties of drugs.
Industry: Utilized in the development of deuterated drugs, which may have improved stability and reduced metabolic degradation.
Wirkmechanismus
The mechanism of action of (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 involves the interaction of the compound with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-Ethyl-2-pyrrolidinecarboxamide
- ®-1-Ethyl-2-pyrrolidinecarboxamide
- (S)-1-Methyl-2-pyrrolidinecarboxamide
Uniqueness
(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This uniqueness makes it valuable in scientific research, particularly in studies involving isotopic effects and drug development.
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
147.23 g/mol |
IUPAC-Name |
(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m0/s1/i1D3,2D2 |
InChI-Schlüssel |
LQOASEHNECNLNM-PLFILOGFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1C(=O)N |
Kanonische SMILES |
CCN1CCCC1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


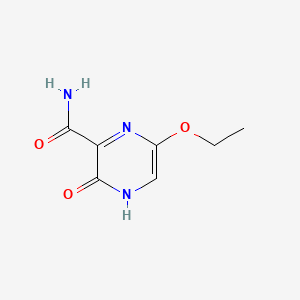
![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
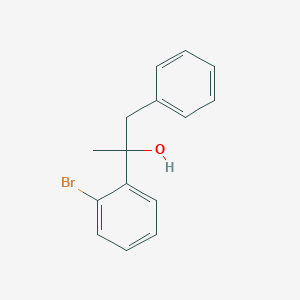

![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
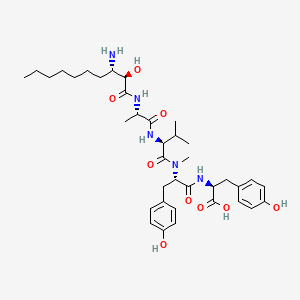
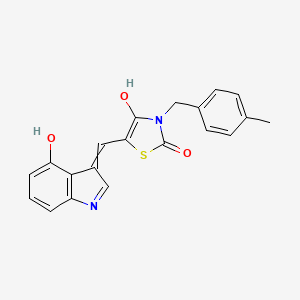
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
